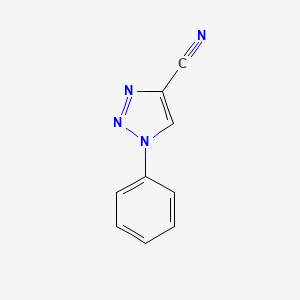
1-(3,4-Difluoro-phenyl)-3-hydrazino-1H-pyrazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Difluoro-phenyl)-3-hydrazino-1H-pyrazin-2-one is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazinone core substituted with a 3,4-difluorophenyl group and a hydrazino group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-(3,4-Difluoro-phenyl)-3-hydrazino-1H-pyrazin-2-one typically involves multiple steps, starting with the preparation of the pyrazinone core One common method involves the cyclization of appropriate precursors under controlled conditionsIndustrial production methods may involve optimizing these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Des Réactions Chimiques
1-(3,4-Difluoro-phenyl)-3-hydrazino-1H-pyrazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorinated phenyl ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .
Applications De Recherche Scientifique
1-(3,4-Difluoro-phenyl)-3-hydrazino-1H-pyrazin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and inhibition.
Medicine: Research explores its potential as a pharmaceutical intermediate, particularly in developing drugs with anti-inflammatory and anticancer properties.
Industry: It is utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(3,4-Difluoro-phenyl)-3-hydrazino-1H-pyrazin-2-one involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. The difluorophenyl group enhances the compound’s binding affinity and specificity, making it a potent inhibitor in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 1-(3,4-Difluoro-phenyl)-3-hydrazino-1H-pyrazin-2-one stands out due to its unique combination of a pyrazinone core, a difluorophenyl group, and a hydrazino group. Similar compounds include:
3,4-Difluorophenylboronic acid: Used in organic synthesis and as a reagent in Suzuki coupling reactions.
Fluorinated quinolines: Known for their antibacterial and antimalarial properties.
Pyridazinone derivatives: Exhibiting a broad spectrum of pharmacological activities.
This compound’s unique structure and reactivity make it a valuable asset in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H8F2N4O |
|---|---|
Poids moléculaire |
238.19 g/mol |
Nom IUPAC |
1-(3,4-difluorophenyl)-3-hydrazinylpyrazin-2-one |
InChI |
InChI=1S/C10H8F2N4O/c11-7-2-1-6(5-8(7)12)16-4-3-14-9(15-13)10(16)17/h1-5H,13H2,(H,14,15) |
Clé InChI |
GTKMLFTWZVRFHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N2C=CN=C(C2=O)NN)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Chlorophenoxy)-2-methyl-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}propan-1-one](/img/structure/B12271347.png)


![1-(Cyclopropanesulfonyl)-4-[(3-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B12271378.png)


![3-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12271399.png)
![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxyquinoline](/img/structure/B12271401.png)
![1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B12271408.png)

![3-[2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B12271419.png)
![1-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-ol](/img/structure/B12271432.png)
![N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12271438.png)
